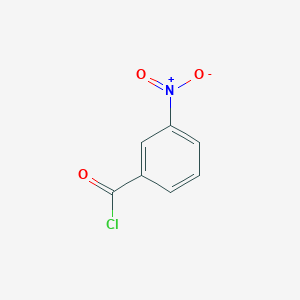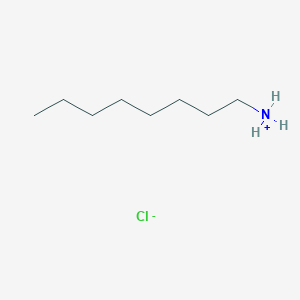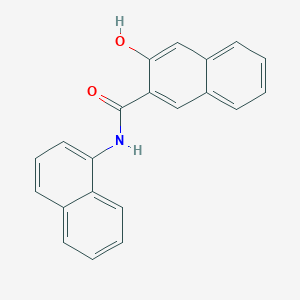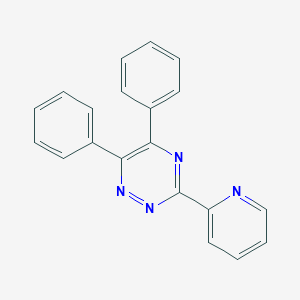![molecular formula C14H12N2 B089761 6-メチル-2-フェニルイミダゾ[1,2-a]ピリジン CAS No. 1019-89-2](/img/structure/B89761.png)
6-メチル-2-フェニルイミダゾ[1,2-a]ピリジン
概要
説明
Synthesis Analysis
The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives can be achieved through various methods. One efficient approach involves palladium- or copper-catalyzed aminations, providing access to novel 6-aminoimidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003). Another method described is the Friedländer synthesis, which yields the food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine from 3-amino-2-phenylpropenal and creatinine under specific conditions (Lindström, 1995).
Molecular Structure Analysis
The crystal structure and charge distributions of 2-phenylimidazo[1,2-a]pyridine and related salts have been investigated, revealing that the insertion of a nitro group does not cause fundamental changes in geometry but induces changes in the electron density distribution (Tafeenko et al., 1996). This indicates a stable molecular structure that can facilitate various chemical reactions and interactions.
Chemical Reactions and Properties
Chemical reactions involving 6-Methyl-2-phenylimidazo[1,2-a]pyridine can lead to the formation of diverse compounds. For instance, its reaction with electrophilic metabolites forms covalent adducts at multiple sites of serum albumin, demonstrating its reactivity and potential for forming stable and semi-stable complexes (Peng et al., 2012).
Physical Properties Analysis
The physical properties of 6-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the presence of substituents. These properties are essential for understanding the compound's behavior in various environments and for its applications in material science and medicinal chemistry.
Chemical Properties Analysis
The chemical properties of 6-Methyl-2-phenylimidazo[1,2-a]pyridine, such as its reactivity towards different reagents, stability under various conditions, and ability to form complexes with metals, are crucial for its applications in coordination chemistry and catalysis. The compound's interaction with lipids and carbohydrates during food processing highlights its significance in food chemistry and potential health implications (Zamora & Hidalgo, 2015).
科学的研究の応用
食品化学研究
“6-メチル-2-フェニルイミダゾ[1,2-a]ピリジン”は食品化学研究で使用されています。 特に、肉、家禽、魚などの加熱筋肉食品におけるヘテロ環式アミン(HCA)の生成に関する研究で使用されています . これらの化合物の生成は、アミノ酸の種類の影響を受け、時間と温度とともに濃度が大幅に増加します .
薬理学的研究
“6-メチル-2-フェニルイミダゾ[1,2-a]ピリジン”を含むイミダゾピリジンは、幅広い有用な薬理学的特性を持つことがわかりました . それらは、多くの疾患状態において重要な役割を果たすことが知られています .
GABA A 受容体モジュレーション
イミダゾピリジンは、GABA A 受容体の正の異種アロステリックモジュレーターであることが知られています . つまり、これらは哺乳類の中枢神経系における主要な抑制性神経伝達物質であるGABAの効果を高めることができます .
プロトンポンプ阻害
一部のイミダゾピリジンは、プロトンポンプ阻害剤として開発されています . これらの薬物は、胃食道逆流症(GERD)などの胃酸過多によって引き起こされる状態の治療に使用されています .
アロマターゼ阻害
イミダゾピリジンは、アロマターゼ阻害剤としても作用することがわかりました . アロマターゼは、エストロゲンの生合成において重要な役割を果たす酵素であり、その阻害剤は乳がんの治療に使用されます
Safety and Hazards
将来の方向性
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, future research may focus on developing new drugs based on this compound .
作用機序
Target of Action
The primary targets of 6-Methyl-2-phenylimidazo[1,2-a]pyridine (PhIP) are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in cellular signaling and regulation of gene expression.
Mode of Action
PhIP interacts with its targets through a process of bioactivation. It undergoes N-hydroxylation mediated by cytochrome P450 (CYP) 1A2 in the liver to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP) . This is followed by O-esterification via cytosolic acetyltransferases or sulfotransferases to form DNA adducts .
Biochemical Pathways
PhIP affects the JAK/STAT and MAPK pathway cascades . These pathways are involved in cellular processes such as inflammation, cell growth, and differentiation. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via these pathways .
Pharmacokinetics
It is known that phip can be retained in human adipose tissues . The compound undergoes extensive metabolism in humans, primarily through the action of CYP1A2 . The rate of metabolism and the specific metabolic pathways involved can vary between individuals and species .
Result of Action
PhIP exerts its mutagenic and carcinogenic effects by forming DNA adducts . This can lead to DNA damage, gene mutation, and chromosomal anomalies . PhIP has been implicated in the etiology of human cancers, particularly colorectal cancer , and has been shown to induce tumors in the colon of male rats .
Action Environment
The action of PhIP is influenced by environmental factors such as diet. PhIP is a heterocyclic amine carcinogen prevalent in the human diet, primarily through the consumption of well-done meat . The extent of PhIP formation in cooked meat can vary depending on cooking methods and temperatures . Therefore, dietary habits can significantly influence the exposure to and effects of PhIP.
特性
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZQHDHGJDZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351292 | |
| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019-89-2 | |
| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the research provide detailed information about how 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid interacts with its biological targets?
A2: While the research highlights the potent anti-inflammatory activity of 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, it doesn't elaborate on the specific molecular mechanisms or the exact biological targets responsible for its effects []. Further research is needed to elucidate the precise pathways and interactions involved in its anti-inflammatory action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)










